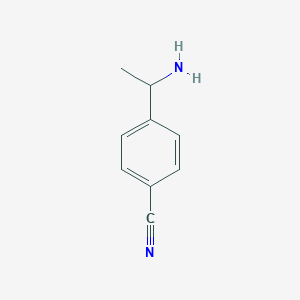

4-(1-Aminoethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLULJYEHSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468351 | |

| Record name | 4-(1-aminoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86225-78-7 | |

| Record name | 4-(1-aminoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminoethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 4-(1-Aminoethyl)benzonitrile

This document provides a comprehensive technical overview of this compound, a versatile chiral building block crucial for research and development in the pharmaceutical and chemical industries. This guide delves into its chemical identity, synthesis, analytical characterization, applications in medicinal chemistry, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound is a chiral aromatic amine featuring a nitrile group at the para position of the benzene ring. Its chirality, stemming from the stereocenter at the ethylamine alpha-carbon, makes it a valuable precursor for enantioselective syntheses. The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct CAS numbers.

The nitrile group can serve as a crucial hydrogen bond acceptor or a bioisostere for a carbonyl group in drug-target interactions, while the primary amine provides a reactive handle for extensive chemical modification.[1] This dual functionality underpins its significance as a research scaffold.[1]

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | 1-(4-Cyanophenyl)ethylamine, p-Cyano-α-methylbenzylamine | [3] |

| Molecular Formula | C₉H₁₀N₂ | [3][4] |

| Molecular Weight | 146.19 g/mol | [3][5] |

| CAS Number (Racemate) | 86225-78-7 | [2][3] |

| CAS Number ((R)-enantiomer) | 210488-53-2 | [5][6] |

| CAS Number ((S)-HCl salt) | 911372-80-0 | [7][8] |

| CAS Number ((R)-HCl salt) | 911372-78-6 | [9][10][11] |

| Monoisotopic Mass | 146.0844 Da | [4] |

| Predicted XlogP | 0.9 | [4] |

| Storage Temperature | 2-8°C, Refrigerator | [3] |

Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding ketone precursor, 4-acetylbenzonitrile. This method is efficient and widely applicable for converting carbonyls to amines.

Causality in Experimental Design

The chosen protocol, reductive amination, involves two key transformations in one pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the amine.

-

Ammonia Source: Ammonium acetate is selected as it provides both ammonia and a mild acidic catalyst (acetic acid upon dissociation) to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice. It is a mild reducing agent that is selective for the protonated imine intermediate over the starting ketone, which prevents the formation of the corresponding alcohol as a major byproduct. Its reactivity is enhanced under the slightly acidic conditions provided by the ammonium acetate buffer.

-

Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent, facilitating a homogeneous reaction environment.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

-

Addition of Reducing Agent: Cool the mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes with 1% triethylamine to prevent product tailing) to afford the pure this compound. For benzonitrile-related compounds, distillation under reduced pressure is also a viable purification method.[12]

Structural Elucidation and Analytical Methodologies

The structural integrity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.[13][14] As a chiral compound, enantiomeric purity is a critical parameter determined by specialized chromatographic methods.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the compound's structure.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | C≡N stretch | ~2230-2220 cm⁻¹ | Characteristic sharp absorption for an aromatic nitrile. |

| N-H stretch | ~3400-3250 cm⁻¹ | Broad signal typical for a primary amine. | |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | Absorption for sp² C-H bonds on the benzene ring. | |

| Aliphatic C-H stretch | ~3000-2850 cm⁻¹ | Absorption for sp³ C-H bonds of the ethyl group. | |

| ¹H NMR | Aromatic Protons | δ ~7.4-7.7 ppm (m, 4H) | Two doublets (AA'BB' system) for the para-substituted ring. |

| Methine Proton (-CH) | δ ~4.2 ppm (q, 1H) | Quartet due to coupling with the adjacent methyl protons. | |

| Amine Protons (-NH₂) | δ ~1.5-2.5 ppm (s, broad, 2H) | Broad singlet, chemical shift is concentration and solvent dependent. | |

| Methyl Protons (-CH₃) | δ ~1.4 ppm (d, 3H) | Doublet due to coupling with the adjacent methine proton. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~118-120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Quaternary Aromatic C | δ ~145-148 ppm | Carbon atom attached to the aminoethyl group. | |

| Aromatic C-H | δ ~126-133 ppm | Signals for the four protonated aromatic carbons. | |

| Quaternary Aromatic C | δ ~110-115 ppm | Carbon atom attached to the nitrile group. | |

| Methine Carbon (-CH) | δ ~50-55 ppm | Aliphatic carbon bearing the amine group. | |

| Methyl Carbon (-CH₃) | δ ~24-28 ppm | Aliphatic methyl carbon. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 146.08 | Corresponds to the molecular weight of the compound. |

| [M+H]⁺ | m/z = 147.09 | Protonated molecule, commonly observed in ESI or CI. |

Diagram: Analytical Workflow for Chiral Purity

Caption: Standard workflow for determining the enantiomeric excess of the compound.

Protocol: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers is a critical analytical task in modern chemistry.[15] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[16][17]

-

System Preparation: Use an HPLC system equipped with a UV detector. The key component is a CSP column, often based on polysaccharides like cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD).[16][17]

-

Mobile Phase Selection: For basic compounds like amines, a normal-phase mobile phase is typically effective. A common starting point is a mixture of n-hexane and 2-propanol (isopropanol, IPA) (e.g., 90:10 v/v).[17]

-

Additive for Basic Compounds: To improve peak shape and resolution, a small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), should be added to the mobile phase.[17] This additive competes with the analyte for active sites on the stationary phase, reducing peak tailing.

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in the mobile phase.

-

Chromatographic Run: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject the sample and monitor the elution profile with the UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

-

Data Analysis: The two enantiomers will elute at different retention times. Integrate the area of each peak. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Significance and Applications in Medicinal Chemistry

This compound is not merely a laboratory chemical; it is a strategic building block in the synthesis of complex therapeutic agents.[1][18] Its value stems from the combination of a modifiable primary amine, a bio-active benzonitrile core, and a defined stereocenter.

Diagram: Role as a Versatile Scaffold

Caption: The compound's functional groups enable diverse modifications for SAR studies.

-

Scaffold for Enzyme Inhibitors: The α-amino nitrile structure is a key feature in several modern pharmaceuticals, particularly enzyme inhibitors.[1] The nitrile group can form reversible covalent or non-covalent interactions with active site residues (e.g., serine proteases), while the amine provides a vector for introducing substituents that can occupy other pockets of the binding site to enhance potency and selectivity.[1] Dipeptidyl peptidase-IV (DPP-IV) inhibitors like Vildagliptin and Saxagliptin are prominent examples of drugs containing an α-amino nitrile moiety.[1]

-

Pharmacophore Mimicry: The benzonitrile group is a well-established pharmacophore in medicinal chemistry.[1] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic the function of a carbonyl group, which is vital for many drug-receptor interactions. This feature was successfully exploited in the development of non-steroidal aromatase inhibitors.[1]

-

Structure-Activity Relationship (SAR) Studies: The primary amine is a powerful functional handle. It can be readily acylated, alkylated, or converted into sulfonamides, allowing medicinal chemists to systematically explore the chemical space around the core structure. This process is fundamental to optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed or in contact with skin.[19] Users must consult the Safety Data Sheet (SDS) before use.[2][20]

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P302 + P352 |

| Flammability | H227: Combustible liquid | P210 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21][22] Ensure that eyewash stations and safety showers are readily accessible.[20]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[19][21] Do not eat, drink, or smoke in the work area.[19][22]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator designated for chemicals (2-8°C).[3][20] Store away from incompatible materials like strong oxidizing agents, acids, and acid chlorides.[20]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

References

- (S)-4-(1-aminoethyl)benzonitrile hydrochloride. ChemUniverse. [Link]

- CAS No : 86225-78-7 | Product Name : this compound.

- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chiral Chrom

- Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. [Link]

- This compound. Jennychem. [Link]

- How can I purify impure benzonitrile?.

- This compound (C9H10N2). PubChemLite. [Link]

- Benzonitrile

- (S)-4-(1-AMinoethyl)benzonitrile HCl. LookChem. [Link]

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. [Link]

- (R)-4-(1-aminoethyl)benzonitrile. ChemUniverse. [Link]

- Catalytic Enantioselective Synthesis Enabled by Electrochemistry. Thieme Chemistry. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

- WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. [Link]

- Cation-directed enantioselective synthesis of quaternary-substituted indolenines. Royal Society of Chemistry. [Link]

- p-NITROBENZONITRILE. Organic Syntheses. [Link]

- Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS. YouTube. [Link]

- Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Royal Society of Chemistry. [Link]

- Enantioselective Total Synthesis of Nicandrenones. Caltech. [Link]

- Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - this compound (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 5. chemuniverse.com [chemuniverse.com]

- 6. achmem.com [achmem.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. (S)-4-(1-AMinoethyl)benzonitrile HCl, CasNo.911372-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]

- 10. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, CasNo.911372-78-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 11. chiralen.com [chiralen.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. lehigh.edu [lehigh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. jennysynth.com [jennysynth.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

4-(1-Aminoethyl)benzonitrile molecular weight

An In-depth Technical Guide to 4-(1-Aminoethyl)benzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development and chemical synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven protocol for its synthesis via reductive amination is presented, including mechanistic insights and an explanation of the causal relationships behind experimental choices. Furthermore, this guide outlines standard methodologies for analytical characterization, discusses its applications as a key intermediate in medicinal chemistry, and provides essential safety and handling protocols. The content is structured to serve as a practical and authoritative resource for scientists, integrating theoretical principles with actionable experimental details.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is a substituted aromatic compound whose utility is defined by its unique combination of functional groups: a primary amine, a nitrile, and a chiral center.

Molecular Identity and Weight

The molecular formula for this compound is C₉H₁₀N₂ .[1][2] This formula is the basis for calculating its exact molecular weight, a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

The molecular weight is calculated as follows:

-

(9 x Atomic Weight of Carbon) + (10 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen)

-

(9 x 12.011) + (10 x 1.008) + (2 x 14.007) = 146.19 g/mol .[1][2]

This compound is commonly handled and stored as a hydrochloride salt to improve its stability and solubility in polar solvents. The molecular formula of the hydrochloride salt is C₉H₁₁ClN₂, with a corresponding molecular weight of 182.65 g/mol .[3][4][5]

Structural and Registration Data

The presence of a stereocenter at the benzylic carbon means the compound exists as two enantiomers, (R) and (S), as well as a racemic mixture. It is imperative for researchers, particularly in drug development, to use the correct stereoisomer, as biological activity is often enantiomer-specific.

Caption: 2D Structure of this compound.

The following table summarizes key identification and physical property data.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| CAS Number (Racemate) | 86225-78-7 | [1][2][6] |

| CAS Number (S-enantiomer) | 36244-70-9 | [7] |

| CAS Number (R)-HCl salt | 911372-78-6 | [4][8] |

| Synonyms | 1-(4-Cyanophenyl)ethylamine; p-Cyano-α-methylbenzylamine | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [7] |

Synthesis Protocol and Mechanistic Discussion

The synthesis of this compound is most effectively and commonly achieved through the reductive amination of 4-acetylbenzonitrile. This approach is favored due to the high availability of the starting ketone and the robust and scalable nature of the reaction.

Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the target molecule into readily available precursors. The primary amine is logically disconnected via a C-N bond, revealing an imine intermediate, which in turn derives from the condensation of a ketone and an amine source.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications to ensure reproducibility and high yield.

Materials:

-

4-Acetylbenzonitrile

-

Ammonia (7N solution in Methanol)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

Procedure:

-

Imine Formation:

-

To a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask, add ammonia in methanol (7N solution, 8.0 eq).

-

Causality: Anhydrous solvent is critical to prevent competing hydrolysis of the imine intermediate. A large excess of the ammonia source is used to drive the condensation equilibrium toward the imine product, maximizing conversion from the starting ketone.

-

Seal the flask and stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Cooling is essential to moderate the exothermic reaction that occurs upon addition of the hydride reducing agent, preventing potential side reactions and ensuring controlled reduction.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 20-30 minutes.

-

Causality: NaBH₄ is a mild and selective reducing agent, ideal for reducing the imine C=N bond without affecting the aromatic nitrile C≡N group. Portion-wise addition maintains control over the reaction temperature and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours until the imine is fully consumed (as monitored by TLC/LC-MS).

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the reaction and decomposes any excess NaBH₄.

-

Reduce the volume of the solvent in vacuo using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Causality: The aqueous work-up removes inorganic salts and polar impurities. Ethyl acetate is a suitable solvent for extracting the moderately polar amine product. Washing with brine helps to remove residual water from the organic phase.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure this compound.

-

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment.

Spectroscopic Verification

The following table outlines the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy.[9]

| Technique | Expected Signals / Features | Rationale for Structural Confirmation |

| ¹H NMR | δ ~7.6 (d, 2H), δ ~7.4 (d, 2H), δ ~4.2 (q, 1H), δ ~1.8 (s, 2H, br), δ ~1.4 (d, 3H) | The two doublets in the aromatic region confirm para-substitution. The quartet-doublet pattern for the ethyl group protons confirms their connectivity. The broad singlet for the -NH₂ protons is characteristic. |

| ¹³C NMR | δ ~148 (Ar-C), δ ~132 (Ar-CH), δ ~128 (Ar-CH), δ ~119 (CN), δ ~112 (Ar-C), δ ~50 (CH-NH₂), δ ~25 (CH₃) | Confirms the presence of 9 distinct carbon environments. The nitrile carbon signal (~119 ppm) and the benzylic methine carbon (~50 ppm) are key diagnostic peaks. |

| FT-IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1610 cm⁻¹ (C=C aromatic) | The strong, sharp absorption at ~2230 cm⁻¹ is definitive for the nitrile functional group. The N-H stretching confirms the primary amine. |

| Mass Spec (ESI+) | m/z = 147.09 ([M+H]⁺) | Provides direct confirmation of the molecular weight (146.19 g/mol ) of the parent molecule. |

Purification and Analysis Workflow

The logical flow from crude product to a fully characterized, pure compound is essential for reliable downstream applications.

Caption: Standard workflow for purification and characterization.

Applications in Medicinal Chemistry

This compound is classified as a valuable building block and intermediate in chemical synthesis, particularly for the pharmaceutical industry.[10][11] Its structure contains key pharmacophoric features:

-

Primary Amine: Acts as a versatile synthetic handle for amide bond formation, reductive amination, or arylation to build molecular complexity. It can also serve as a key hydrogen bond donor or form salt-bridge interactions with acidic residues (e.g., Asp, Glu) in protein targets.

-

Benzonitrile Group: The nitrile is a common bioisostere for other groups like carboxylates or amides. It is a moderate hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein binding pocket.

-

Chiral Center: Allows for stereospecific interactions with chiral biological macromolecules, which is often a prerequisite for potent and selective drug action.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on standard safety data sheets.[12][13]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[14]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.[13]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

- ChemUniverse. (n.d.). (S)-4-(1-aminoethyl)benzonitrile hydrochloride.

- Pharmaffiliates. (n.d.). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.

- New Jersey Department of Health. (2000). Hazard Summary - Benzonitrile.

- Jennychem. (n.d.). This compound.

- PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. National Center for Biotechnology Information.

- LookChem. (n.d.). (S)-4-(1-AMinoethyl)benzonitrile HCl.

- ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.

- ResearchGate. (2022). NMR Spectroscopy for Characterization of Metabolite.

Sources

- 1. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]

- 5. CAS 911372-80-0: Benzonitrile, 4-[(1S)-1-aminoethyl]-, mon… [cymitquimica.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 36244-70-9|(S)-4-(1-Aminoethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 8. chiralen.com [chiralen.com]

- 9. researchgate.net [researchgate.net]

- 10. jennysynth.com [jennysynth.com]

- 11. (S)-4-(1-AMinoethyl)benzonitrile HCl, CasNo.911372-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

Core Molecular Profile and Structural Elucidation

An In-Depth Technical Guide to 4-(1-Aminoethyl)benzonitrile: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into the compound's synthesis, characterization, and strategic application as a pivotal building block in modern pharmacology.

This compound is a chiral molecule whose utility is intrinsically linked to its distinct structural features: a reactive primary amine, a metabolically robust cyano group, and an aromatic phenyl ring. This combination makes it a versatile scaffold in synthetic and medicinal chemistry.[1] The molecule's properties are defined by its specific form, whether as a racemic mixture or as a purified enantiomer, typically supplied as a hydrochloride salt to improve solubility and stability.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is the bedrock of its effective use in a research setting. Key identifiers and properties are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₀N₂ | C₉H₁₁ClN₂ | [3] |

| Molecular Weight | 146.19 g/mol | 182.65 g/mol | [3][4] |

| CAS Number (Racemate) | 86225-78-7 | 1177316-44-7 | [3] |

| CAS Number (R-HCl) | N/A | 911372-78-6 | [4] |

| CAS Number (S-HCl) | N/A | 911372-80-0 | [2] |

| Appearance | Solid | White to off-white solid | [2] |

| Solubility | Insoluble in water | Soluble in water | [2][5] |

Structural Confirmation: A Spectroscopic Approach

Verifying the identity and purity of this compound is a critical, self-validating step in any experimental workflow. The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical Structure of this compound.

Expected Analytical Data Summary:

| Technique | Feature | Expected Result | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.4-7.8 ppm (multiplet, 4H) | Protons on the disubstituted benzene ring. |

| Methine Proton | δ ~4.2 ppm (quartet, 1H) | The CH proton is adjacent to a CH₃ group, causing splitting into a quartet. | |

| Amine Protons | δ ~1.5-2.5 ppm (broad singlet, 2H) | NH₂ protons often appear as a broad signal; chemical shift can vary. | |

| Methyl Protons | δ ~1.4 ppm (doublet, 3H) | The CH₃ group is adjacent to a single CH proton, causing splitting into a doublet. | |

| ¹³C NMR | Nitrile Carbon | δ ~118-120 ppm | Characteristic chemical shift for a nitrile (C≡N) carbon. |

| Aromatic Carbons | δ ~125-150 ppm | Multiple signals corresponding to the carbons of the benzene ring. | |

| Methine Carbon | δ ~50-55 ppm | The aliphatic carbon bonded to the nitrogen atom. | |

| Methyl Carbon | δ ~20-25 ppm | The terminal methyl carbon. | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | 2220-2240 cm⁻¹ (strong, sharp) | A highly characteristic and strong absorption band for the nitrile functional group. |

| N-H Stretch | 3300-3500 cm⁻¹ (medium, broad) | Corresponds to the stretching vibrations of the primary amine. | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Characteristic C-H stretching for sp² hybridized carbons in the aromatic ring. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 146 | Corresponds to the molecular weight of the free base. |

| Major Fragment | m/z = 131 | Represents the loss of the methyl group ([M-15]⁺), a common fragmentation pattern. |

Synthesis and Chiral Resolution

The synthesis of this compound presents a common challenge in medicinal chemistry: the control of stereochemistry. The biological activity of chiral molecules often resides in a single enantiomer, making enantioselective synthesis or chiral resolution a critical step.[1]

General Synthetic Approach: Reductive Amination

A common and robust method for synthesizing the racemic compound is the reductive amination of 4-acetylbenzonitrile. This pathway is efficient and utilizes readily available starting materials.

Caption: Workflow for Racemic Synthesis via Reductive Amination.

Protocol: Racemic Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-acetylbenzonitrile in a suitable solvent like methanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. Stir at room temperature to facilitate the in situ formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Expertise Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. The choice of a mild reducing agent like NaBH₄ is deliberate to selectively reduce the imine without affecting the nitrile group.

-

-

Quenching & Workup: After the reaction is complete (monitored by TLC), slowly add water to quench any remaining reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Validation: The crude product should be analyzed via ¹H NMR to confirm the structure before proceeding to purification, typically by column chromatography or conversion to the HCl salt and recrystallization.

Enantioselective Synthesis: Enzymatic Kinetic Resolution

To isolate a single enantiomer, enzymatic kinetic resolution of the racemic amine is a powerful and green chemistry technique. This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the fast-reacting (acylated) enantiomer from the slow-reacting (unreacted) one.[1]

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Enzyme Preparation: Immobilized Candida antarctica lipase B (CAL-B) is suspended in a non-polar organic solvent (e.g., toluene or hexane) in a reaction vessel.

-

Expertise Note: Non-polar solvents are essential. They prevent denaturation of the enzyme and minimize unwanted side reactions, thereby maximizing both the reaction rate and the enantioselectivity (E-value).

-

-

Substrate Addition: Add racemic this compound to the suspension.

-

Acyl Donor: Add a suitable acyl donor, such as ethyl acetate. The enzyme will catalyze the transfer of the acetyl group to one of the amine enantiomers.

-

Reaction Monitoring: The reaction is monitored over time, typically by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the remaining unreacted amine.

-

Separation: Once the target conversion is reached, the enzyme is filtered off. The acylated amine and the unreacted amine can then be separated based on their different chemical properties (e.g., via acid-base extraction or column chromatography).

-

Deprotection: The acylated enantiomer is then hydrolyzed (e.g., using aqueous HCl) to yield the other pure enantiomer of this compound.

Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a pharmacologically significant building block. Its constituent parts each play a role in molecular recognition and interaction with biological targets.

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group is a well-established pharmacophore found in numerous therapeutic agents.[1] It is often employed as a bioisostere for other functional groups, like a carbonyl, serving as a potent hydrogen bond acceptor.[6] This interaction is critical for the inhibitory activity of drugs targeting certain enzymes.

-

Aromatase Inhibitors: In non-steroidal aromatase inhibitors like letrozole, the para-substituted nitrile group is essential for binding to the enzyme's active site, playing a key role in the treatment of estrogen-dependent breast cancer.[1][6]

-

Potassium Channel Openers: The nitrile group can participate in crucial hydrogen bonding interactions within the binding pockets of ion channels. This compound itself has been investigated as a potential potassium channel opener for treating urge urinary incontinence.[3]

The α-Amino Nitrile Motif: Reversible Covalent Inhibition

The α-amino nitrile structure is a key feature in a class of modern pharmaceuticals that act as reversible covalent inhibitors. The nitrile group, positioned alpha to an amine, can reversibly interact with nucleophilic residues (like serine) in an enzyme's active site.

-

DPP-IV Inhibitors: Drugs like Vildagliptin and Saxagliptin, used for treating type 2 diabetes, are α-amino nitriles. They inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is responsible for the degradation of incretins, thereby prolonging insulin secretion.[1][6] The chiral center of this compound makes it an attractive scaffold for designing novel, stereospecific inhibitors in this class.

Caption: Role of this compound in a Drug Discovery Workflow.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any research chemical. The hydrochloride salt of related compounds is classified as harmful.[7]

GHS Hazard Information (Typical for related compounds):

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Handling and Storage Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[5]

-

Handling: Avoid generating dust. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically valuable tool in the armamentarium of the medicinal chemist. Its unique combination of a chiral amine and a versatile benzonitrile pharmacophore provides a robust scaffold for the development of novel therapeutics, particularly in the areas of metabolic disease and oncology. A thorough understanding of its synthesis, stereochemistry, and analytical profile, coupled with stringent safety practices, is paramount to unlocking its full potential in the laboratory and beyond.

References

- Pharmaffiliates. CAS No : 86225-78-7 | Product Name : this compound. [Link]

- Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%. [Link]

- Jennychem. This compound. [Link]

- ResearchGate.

- PubChem. 4-(2-Aminoethylamino)benzonitrile. [Link]

- PubChem. 4-(2-Aminoethyl)benzonitrile hydrochloride. [Link]

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

- ResearchGate. Catalytic approaches to benzonitrile synthesis. [Link]

- National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- The Good Scents Company. 1-vinyl-2-pyrrolidinone. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Taylor & Francis Online.

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 911372-80-0: Benzonitrile, 4-[(1S)-1-aminoethyl]-, mon… [cymitquimica.com]

- 3. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [chemicalbook.com]

- 4. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-(1-Aminoethyl)benzonitrile physicochemical properties

An In-depth Technical Guide to 4-(1-Aminoethyl)benzonitrile: Physicochemical Properties and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, spectroscopic profile, synthetic utility, and safety considerations, offering field-proven insights beyond a standard data sheet.

This compound is a bifunctional organic compound featuring a primary amine attached to an ethyl group, which is itself connected to a benzonitrile ring at the para-position. The presence of a chiral center at the α-carbon, a reactive primary amine, and a metabolically stable nitrile group makes this molecule a highly valuable scaffold in organic synthesis.[1]

The benzonitrile moiety is a well-established pharmacophore found in numerous therapeutic agents, where the nitrile group can serve as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[1] This, combined with the synthetically tractable amino group, allows for extensive exploration of structure-activity relationships (SAR) in drug discovery programs. The compound exists as a racemate and as individual (R) and (S) enantiomers, with the stereochemistry often playing a critical role in its biological interactions.[2]

Caption: Structure of this compound, highlighting the chiral center (*).

Core Physicochemical Properties

The utility of a chemical scaffold is fundamentally governed by its physicochemical properties. These characteristics influence its reactivity, solubility, and formulation potential. The compound is most commonly supplied as a hydrochloride salt to improve its stability and aqueous solubility.[2]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₀N₂ | C₉H₁₁ClN₂ | [3][4][5] |

| Molecular Weight | 146.19 g/mol | 182.65 g/mol | [3][5] |

| Appearance | - | White to off-white/beige solid powder | [2][6] |

| Solubility | Insoluble in water (inferred) | Water soluble | [2][6] |

| Predicted XlogP | 0.9 | - | [4] |

| Storage | - | Cool, dry, well-ventilated, inert atmosphere | [6][7][8] |

Expert Insight: The transition from the free base to the hydrochloride salt is a critical formulation strategy. The protonation of the primary amine drastically increases polarity and disrupts the crystal lattice energy, leading to significantly enhanced aqueous solubility, which is a crucial parameter for many biological and synthetic applications.[2]

CAS Numbers for Key Forms:

| Form | CAS Number | Source(s) |

| Racemic (Free Base) | 86225-78-7 | [9][10] |

| (R)-enantiomer (Free Base) | 210488-53-2 | [5] |

| (S)-enantiomer HCl Salt | 911372-80-0 | [2][8] |

| (R)-enantiomer HCl Salt | 911372-78-6 | [3][11] |

| Racemic HCl Salt | 1177316-44-7 | [1] |

Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount in synthesis. The following is a predictive guide to the key spectroscopic features of this compound, based on established principles of organic spectroscopy.

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy:

-

C≡N stretch: A sharp, intense peak around 2220-2230 cm⁻¹. This is a highly characteristic signal for the nitrile group.

-

N-H stretch: A medium intensity, broad signal (or two distinct peaks) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals appearing just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

¹H NMR Spectroscopy:

-

Aromatic Protons (AA'BB' system): Two distinct doublets in the ~7.3-7.8 ppm range, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH-): A quartet at ~4.2 ppm, split by the three methyl protons.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A doublet at ~1.5 ppm, split by the single methine proton.

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

-

Aromatic Carbons: Four signals in the ~110-150 ppm region. The carbon attached to the nitrile (ipso-carbon) will be the most deshielded.

-

Methine Carbon (-CH-): A signal around 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.

-

-

Mass Spectrometry (MS):

-

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 146.

-

In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z = 147.09.[4] A common fragmentation pattern involves the loss of the methyl group to give a fragment at m/z = 131.

-

Analytical Workflow Protocol

A self-validating system for identity and purity confirmation involves a multi-spectroscopic approach.

Caption: A typical workflow for the structural validation of this compound.

Synthesis, Reactivity, and Applications

Synthetic Pathway: Reductive Amination

A common and efficient method for synthesizing this compound is the reductive amination of 4-acetylbenzonitrile. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Step-by-Step Protocol:

-

Imine Formation: 4-acetylbenzonitrile is dissolved in a suitable solvent, often methanol or ethanol. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction is stirred, sometimes with mild heating, to facilitate the formation of the imine intermediate. The causality here is that the nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon, followed by dehydration.

-

In Situ Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are mild enough not to reduce the ketone starting material but are effective at reducing the protonated imine. This selectivity is key to a clean reaction.

-

Workup and Isolation: The reaction is quenched, typically with water or a mild acid. The product is then extracted into an organic solvent.

-

Purification: The crude product can be purified by column chromatography or by forming the hydrochloride salt, which can often be purified by recrystallization.

Caption: Reductive amination pathway for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block for synthesizing more complex molecules.[12] Its free base form has been specifically investigated as a novel potassium channel opener, which acts as a bladder-selective compound for the potential treatment of urge urinary incontinence.[1][9] The primary amine provides a convenient handle for derivatization, allowing chemists to append other pharmacophores or modify the molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.[1]

Safety and Handling

As with any research chemical, proper handling is essential. The toxicological properties have not been fully investigated, and caution is advised.[6]

| Hazard Category | Precautionary Measures | Source(s) |

| Exposure Routes | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. | [6][13] |

| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are nearby. | [6][13] |

| Personal Protective Equipment (PPE) | Wear tight-sealing safety goggles, appropriate protective gloves, and lab coat. | [6] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [6][7] |

| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [6] |

| Decomposition | Thermal decomposition can release toxic gases such as NOx, CO, CO₂, and hydrogen cyanide. | [6] |

Expert Insight: The potential release of hydrogen cyanide upon decomposition or combustion is a critical safety concern. All handling procedures should be designed to minimize the risk of fire and to ensure adequate ventilation. In case of a fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[6]

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block offering a confluence of desirable features for medicinal chemistry. Its chiral nature, reactive amine handle, and stable benzonitrile pharmacophore provide a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling procedures, as outlined in this guide, is essential for any researcher looking to leverage its full potential in the laboratory.

References

- Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. [Link]

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Benzonitrile. Chemister.ru. [Link]

- This compound. Jennychem. [Link]

- (S)-4-(1-AMinoethyl)benzonitrile HCl. LookChem. [Link]

- Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]

- This compound (C9H10N2). PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 911372-80-0: Benzonitrile, 4-[(1S)-1-aminoethyl]-, mon… [cymitquimica.com]

- 3. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]

- 4. PubChemLite - this compound (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 5. achmem.com [achmem.com]

- 6. fishersci.com [fishersci.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. (S)-4-(1-AMinoethyl)benzonitrile HCl, CasNo.911372-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [chemicalbook.com]

- 10. clearsynth.com [clearsynth.com]

- 11. chiralen.com [chiralen.com]

- 12. jennysynth.com [jennysynth.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 4-(1-Aminoethyl)benzonitrile

This guide provides a comprehensive overview of the solubility characteristics of 4-(1-Aminoethyl)benzonitrile and its hydrochloride salt, offering foundational knowledge and practical methodologies for researchers, scientists, and professionals in drug development.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule featuring a benzonitrile group and a primary amine.[1][2] This structure imparts both aromatic and basic properties, influencing its behavior in various solvent systems.[2] The presence of a chiral center at the ethylamine substituent also suggests that its biological activity and interactions may be stereospecific.[2] Due to the amino group, this compound can form salts, such as the hydrochloride salt, which significantly alters its physical and chemical properties, most notably its solubility.[2]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, key parameters include:

-

Polarity: The presence of both a polar amine group and a nitrile group, along with a nonpolar benzene ring, gives the molecule an intermediate polarity. This suggests it will have some degree of solubility in both polar and non-polar solvents. The general principle of "like dissolves like" is a crucial starting point for predicting solubility.[3]

-

pKa: The basicity of the amino group means that the molecule's overall charge state is pH-dependent. In acidic solutions, the amine will be protonated, forming a more soluble cationic species.

-

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, which can facilitate dissolution in protic solvents like water and alcohols.[2]

-

Molecular Size: While not an exceptionally large molecule, its size can still impact its ability to be solvated.[3]

A critical aspect to consider is the difference between the free base and its salt form. The hydrochloride salt of this compound is generally more soluble in aqueous solutions due to the ionic interaction between the ammonium cation and chloride anion with water molecules.[2]

Qualitative Solubility Determination: An Experimental Workflow

A systematic approach is essential for determining the solubility of a compound like this compound. The following workflow provides a step-by-step method for qualitative solubility analysis.[4][5][6]

Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.

Quantitative Solubility Analysis: A Protocol for HPLC-UV

For precise solubility determination, a quantitative method is required. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of benzonitrile derivatives.[7][8][9]

Experimental Protocol: Shake-Flask Method Coupled with HPLC-UV

This protocol outlines the universally recognized shake-flask method for determining equilibrium solubility.[3]

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

2. Sample Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.

3. HPLC-UV Analysis:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.[9]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water, is a good starting point. The exact ratio should be optimized for the best separation and peak shape.[8][9]

-

Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Quantification: Generate a calibration curve by injecting known concentrations of the compound. Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[8]

4. Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of this compound in the chosen solvent at the specified temperature.

Caption: Workflow for quantitative solubility determination using the shake-flask method and HPLC-UV analysis.

Summary of Expected Solubility Behavior

| Solvent System | Expected Solubility | Rationale |

| Water (pH 7) | Low to Moderate | The presence of polar functional groups allows for some aqueous solubility, but the nonpolar benzene ring limits it. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | The basic amino group will be protonated, forming a highly soluble salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Low | The free base is expected to be less soluble than its protonated form. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |

| Alcohols (e.g., Methanol, Ethanol) | High | The ability to hydrogen bond and the organic character of alcohols make them good solvents for this compound. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

For the hydrochloride salt of this compound, the solubility in water is expected to be significantly higher than that of the free base.[2]

Conclusion

This technical guide provides a foundational understanding and practical framework for assessing the solubility of this compound. By understanding the interplay of its physicochemical properties and employing systematic experimental protocols, researchers can generate reliable solubility data crucial for applications in drug discovery and development. The provided workflows for qualitative and quantitative analysis serve as robust starting points for laboratory investigations.

References

- A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. Benchchem. URL

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. URL

- Procedure For Determining Solubility of Organic Compounds. Scribd. URL

- (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. CymitQuimica. URL

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. URL

- CAS 911372-80-0: Benzonitrile, 4-[(1S)-1-aminoethyl]-. CymitQuimica. URL

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL

- Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem. URL

- HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A by SIELC Technologies. SIELC Technologies. URL

- Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7. ChemicalBook. URL

- benzonitrile. URL

- Download SDS. AK Scientific, Inc. URL

- SAFETY D

- HPLC Methods for analysis of Benzonitrile.

- Inter-Laboratory Study: Quantitative Analysis of 2-(Benzyloxy)-3-methylbenzonitrile. Benchchem. URL

- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. URL

- SAFETY D

- Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Cole-Parmer. URL

- 4-(2-Aminoethylamino)benzonitrile. PubChem. URL

- (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. CHIRALEN. URL

- Benzonitrile. PubChem. URL

- Solvent: benzonitrile. University of Rochester. URL

- 4-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile. BLDpharm. URL

- Solubility Table for Water at Temper

Sources

- 1. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]

- 2. CAS 911372-80-0: Benzonitrile, 4-[(1S)-1-aminoethyl]-, mon… [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Melting Point Determination of 4-(1-Aminoethyl)benzonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Melting Point

In the realm of pharmaceutical and chemical research, the melting point is a fundamental physical property that serves as a primary indicator of a compound's purity and identity. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. A pure substance will typically exhibit a sharp, well-defined melting range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.

4-(1-Aminoethyl)benzonitrile is a versatile building block in medicinal chemistry, valued for its combination of a reactive primary amine, a cyano group, and an aromatic ring. These features make it a key intermediate in the synthesis of more complex molecules. Given its application in drug discovery, establishing a reliable melting point for newly synthesized batches is a critical step in its characterization, ensuring the quality and reproducibility of subsequent research.

As of the latest literature review, a specific, experimentally determined melting point for the free base of this compound has not been consistently reported. The compound is frequently supplied and handled as its hydrochloride salt. This guide, therefore, aims to equip the researcher with the principles and practical steps to determine this value accurately.

Physicochemical Properties and Related Compounds

A summary of the key physicochemical properties of this compound and its common precursor is presented below.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| This compound |  | 86225-78-7 | C₉H₁₀N₂ | 146.19 | Not Reported |

| 4-Acetylbenzonitrile |  | 1443-80-7 | C₉H₇NO | 145.16 | 56-59 |

| 4-(Aminomethyl)benzonitrile hydrochloride |  | 15996-76-6 | C₈H₉ClN₂ | 168.62 | 274-279 |

While the melting point of the target free base is not available, its primary synthetic precursor, 4-acetylbenzonitrile, is a solid with a reported melting point of 56-59 °C. The presence of unreacted 4-acetylbenzonitrile as an impurity in a sample of this compound would result in a depressed and broadened melting range.

Furthermore, the structural isomer, 4-(aminomethyl)benzonitrile hydrochloride, exhibits a high melting point of 274-279 °C. This suggests that the hydrochloride salts of this compound are also likely to be high-melting solids.

Synthesis and Potential Impurities: A Causality Perspective

A common synthetic route to this compound involves the reductive amination of 4-acetylbenzonitrile. This process typically involves the formation of an intermediate oxime or imine, followed by reduction.

Caption: Synthetic pathway for this compound.

The primary impurity of concern in this synthesis is unreacted 4-acetylbenzonitrile. Incomplete reduction would also lead to the presence of the oxime or imine intermediate. The presence of these impurities will have a direct impact on the observed melting point of the final product.

Experimental Protocol for Accurate Melting Point Determination

The following protocol is a self-validating system for the accurate determination of the melting point of a synthesized compound like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device).

Sample Preparation

Proper sample preparation is paramount for obtaining an accurate and reproducible melting point.

-

Ensure Dryness: The sample must be completely dry. Solvent residues can act as impurities, depressing the melting point. Dry the sample under a high vacuum for several hours.

-

Homogenize: The sample should be a fine, homogeneous powder. If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle.

-

Capillary Loading:

-

Take a clean, dry capillary tube (sealed at one end).

-

Press the open end of the capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

To pack the sample into the bottom of the tube, gently tap the bottom of the capillary on a hard surface or drop it through a long glass tube.

-

The final packed sample height should be 2-3 mm for optimal heat transfer.

-

Caption: Workflow for sample preparation for melting point analysis.

Instrument Setup and Calibration

-

Instrument Calibration: Before use, ensure the melting point apparatus is calibrated. This can be done using certified reference standards with known melting points that bracket the expected melting point of the sample.

-

Initial Rapid Determination (if melting point is unknown):

-

Set a rapid heating rate (e.g., 10-20 °C/min).

-

Observe the approximate temperature at which the sample melts. This will provide a rough estimate of the melting point.

-

Allow the apparatus to cool to at least 20 °C below this approximate melting point before proceeding with an accurate determination.

-

Accurate Melting Point Measurement

-

Set the Plateau Temperature: Program the apparatus to heat rapidly to a "plateau" temperature approximately 10-15 °C below the expected melting point.[1]

-

Set the Ramp Rate: From the plateau temperature, set a slow heating rate (ramp rate) of 1-2 °C per minute.[2] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is crucial for accuracy.[3]

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue to observe and record the temperature at which the last solid crystal melts into a liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Repeatability: Perform the measurement in triplicate to ensure the result is reproducible. The values should be in close agreement.

Caption: Step-by-step protocol for accurate melting point determination.

Interpretation of Results and Troubleshooting

-

Sharp Melting Range (0.5-1.0 °C): This is indicative of a highly pure compound.

-

Broad Melting Range (>2 °C): This suggests the presence of impurities. The melting point will also likely be depressed compared to the pure compound.

-

Decomposition: If the sample darkens or changes color significantly upon melting, it may be decomposing. In this case, the melting point should be reported with an indication of decomposition (e.g., "210-212 °C (dec.)").

-

Mixed Melting Point: To confirm the identity of a synthesized compound, a mixed melting point determination can be performed. An intimate mixture of the synthesized compound and an authentic sample should show no depression or broadening of the melting range if they are identical.

Conclusion

While a definitive literature value for the melting point of this compound remains elusive, this guide provides the necessary framework for researchers to determine this critical physical property with a high degree of accuracy and confidence. By understanding the principles of melting point theory, the potential impact of synthetic impurities, and by adhering to a rigorous experimental protocol, scientists can reliably characterize this important chemical building block. The establishment of a consistent and reproducible melting point is a cornerstone of good scientific practice and is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

- My Life Science Career. (n.d.). Mel Temp Apparatus.

- Wired Chemist. (n.d.). Determination of Melting Point.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus.

- NFU 498 Digital Melting Point Apparatus. (n.d.). Operating Manual.

- Chem Lab. (n.d.). Melting Point Determination Apparatus.

- University of Calgary, Department of Chemistry. (n.d.). Melting point determination.

- SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination.

- Cole-Parmer. (n.d.). Digital Melting Point Apparatus Operating Manual. Retrieved from [https://archive-resources.coleparmer.com/Manual_pdfs/37501-00, -02, -04, -06.pdf]([Link], -02, -04, -06.pdf)

Sources

Strategic Selection of Starting Materials for the Synthesis of 4-(1-Aminoethyl)benzonitrile

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzonitrile is a chiral primary amine that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a chiral center adjacent to a benzonitrile moiety, makes it a valuable intermediate for a range of pharmaceutical agents. The benzonitrile group is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor or participating in key interactions with biological targets, while the primary amine provides a versatile handle for further molecular elaboration.[1] The efficacy, cost, and scalability of synthesizing this compound are critically dependent on the strategic choice of starting materials and the corresponding synthetic route. This guide provides a detailed analysis of the primary synthetic pathways, evaluates the core starting materials, and offers field-proven insights to inform experimental design.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several logical bond disconnections, pointing toward readily available and commercially viable starting materials. The most intuitive disconnections are at the C-N bond and the C-C bond of the ethyl side chain.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two principal starting materials:

-

4-Acetylbenzonitrile: A ketone precursor that already contains the complete carbon skeleton.

-

4-Cyanobenzaldehyde: An aldehyde precursor requiring the introduction of the alpha-methyl group.

Primary Synthetic Strategies & Starting Materials

The selection of a synthetic strategy is intrinsically linked to the choice of the starting material. The most prevalent and practical routes are detailed below.

Route A: Synthesis from 4-Acetylbenzonitrile

4-Acetylbenzonitrile is the most direct and widely used precursor for this compound.[2][3] Its structure contains the required carbon framework, necessitating only the conversion of the ketone to a primary amine.

Caption: Key synthetic pathways starting from 4-Acetylbenzonitrile.

1. Asymmetric Reductive Amination

This is the most efficient and industrially relevant method for producing enantiomerically pure chiral amines.[4][5] The reaction proceeds by forming an intermediate imine from 4-acetylbenzonitrile and an ammonia source, which is then hydrogenated in the presence of a chiral transition metal catalyst.

-

Causality behind Experimental Choices: The choice of catalyst is paramount for achieving high enantioselectivity. Ruthenium and Iridium complexes with chiral diphosphine ligands (e.g., BINAP, SEGPHOS, DuanPhos) are frequently employed.[5][6] The chiral ligand creates an asymmetric environment around the metal center, dictating the facial selectivity of hydride delivery to the imine, thus producing one enantiomer in excess. Ammonium salts like ammonium acetate often serve as a practical and user-friendly source of ammonia.[4]

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination of Ketones

| Catalyst System | Ligand Type | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Ru-Xyl-Skewphos/DPEN | Diphosphine/Diamine | High | Up to 99% | [5][6] |

| Ir-DuanPhos | Diphosphine | Good to High | 90-93% | [5] |

| Ru-ClMeOBIPHEP | Diphosphine | Moderate to High | ~95% | [4] |

2. Strecker Synthesis

A classic multicomponent reaction, the Strecker synthesis involves treating the ketone (4-acetylbenzonitrile) with ammonia and a cyanide source (e.g., KCN, HCN) to form an α-aminonitrile.[7][8] Subsequent reduction of the newly introduced nitrile group yields the target primary diamine, which is not the desired product. A more appropriate modification involves hydrolysis of the aminonitrile to an amino acid, followed by decarboxylation. However, a more direct route to the target amine is the reductive amination pathway. The classical Strecker synthesis is more suited for producing α-amino acids.[7][9][10]

3. Biocatalytic Reductive Amination

Enzymes offer an environmentally benign and highly selective alternative to metal catalysts.[11]

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to the ketone substrate. The reaction is highly stereoselective but can be limited by equilibrium constraints.[1][12]

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia and a cofactor like NAD(P)H.[12][13] This approach is highly atom-economical and can achieve excellent enantioselectivity.[13]

Route B: Synthesis from 4-Cyanobenzaldehyde

This two-step approach first builds the carbon skeleton and then introduces the amine functionality. 4-Cyanobenzaldehyde is a versatile building block used in the synthesis of various pharmaceuticals and specialty chemicals.[14][15]

Caption: Synthetic pathway from 4-Cyanobenzaldehyde.

1. Nucleophilic Addition to the Aldehyde

The first step involves the addition of a methyl nucleophile to the aldehyde carbonyl.

-

Reagents: Methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) are standard choices for this Grignard-type reaction.

-

Outcome: This reaction forms the racemic secondary alcohol, 4-(1-hydroxyethyl)benzonitrile.

2. Conversion of Alcohol to Amine

The secondary alcohol must then be converted to the primary amine. This can be achieved through several methods, though they often involve multiple steps or harsh conditions:

-